2-[(1-{[1,1'-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole
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Overview
Description
2-[(1-{[1,1’-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole is a complex organic compound that features a biphenyl moiety, a pyrrolidine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[1,1’-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole typically involves multiple steps:
Formation of the Biphenyl Moiety: The biphenyl unit can be synthesized via Suzuki-Miyaura cross-coupling reactions, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Final Coupling: The final step involves coupling the biphenyl moiety with the pyrrolidine and triazole units under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the biphenyl moiety, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and reduced biphenyl derivatives.
Substitution: Various substituted biphenyl and triazole derivatives.
Scientific Research Applications
2-[(1-{[1,1’-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is investigated for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-[(1-{[1,1’-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Biphenyl Derivatives: Compounds like 4,4’-dihydroxybiphenyl and 4,4’-dimethylbiphenyl share the biphenyl core but differ in functional groups.
Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole have similar triazole rings but differ in their substitution patterns.
Uniqueness
2-[(1-{[1,1’-biphenyl]-4-carbonyl}pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole is unique due to its combination of biphenyl, pyrrolidine, and triazole moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(4-phenylphenyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-14-4-7-19(23)15-24-21-12-13-22-24)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-3,5-6,8-13,19H,4,7,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGWNQWYUGAZOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CN4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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